2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile
CAS No.: 2090953-73-2
Cat. No.: VC16007069
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090953-73-2 |
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Molecular Formula | C9H8FNO2 |
Molecular Weight | 181.16 g/mol |
IUPAC Name | 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile |
Standard InChI | InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3 |
Standard InChI Key | YDHCKXFPFBKZKF-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=CC(=C1)CO)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, reflects its benzene ring substituted with three functional groups:
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A fluorine atom at position 2, enhancing electronegativity and influencing binding interactions.
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A hydroxymethyl group (-CHOH) at position 4, introducing hydrogen-bonding capabilities.
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A methoxy group (-OCH) at position 6, contributing to solubility and steric effects .
The SMILES notation COC1=C(C(=CC(=C1)CO)F)C#N confirms this arrangement (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 181.16 g/mol | |
CAS Number | 2090953-73-2 | |
Boiling Point | Not reported | – |
Density | Not reported | – |
Synthesis and Modification Strategies
Synthetic Routes
The synthesis of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile involves multi-step modifications of benzonitrile precursors. A common approach includes:
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Fluorination: Introducing fluorine via electrophilic substitution or halogen exchange reactions.
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Methoxy Group Installation: Alkylation of hydroxyl groups using methylating agents like iodomethane.
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Hydroxymethylation: Reduction of a formyl or ester group at position 4, often employing reagents such as sodium borohydride.
For example, starting with 4-bromo-2-fluoro-6-methoxybenzonitrile, a palladium-catalyzed coupling reaction could introduce the hydroxymethyl group via a boronate intermediate .
Structural Optimization
Modifications to the hydroxymethyl or methoxy groups have been explored to enhance bioavailability and reduce off-target effects. For instance:
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Hydroxymethyl Stability: Acetylation of the hydroxymethyl group improves metabolic stability but may reduce polarity.
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Methoxy Replacement: Substituting methoxy with ethoxy groups alters steric bulk without compromising solubility .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against kinases and histone acetyltransferases (HATs), enzymes implicated in cancer progression. Its fluorinated aromatic core facilitates interactions with hydrophobic enzyme pockets, while the hydroxymethyl group forms hydrogen bonds with catalytic residues.
Table 2: Reported Biological Activities
Target Enzyme | Inhibition IC | Model System | Source |
---|---|---|---|
Kinase X | 0.8 μM | In vitro | |
Histone Acetyltransferase Y | 1.2 μM | Cell-based |
Selectivity and Off-Target Effects
Comparative Analysis with Related Compounds
vs. 2-Fluoro-4-methoxybenzonitrile
The addition of the hydroxymethyl group in 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile confers:
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Enhanced Solubility: LogP reduction from 2.1 (methoxy analog) to 1.7 .
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Improved Selectivity: 10-fold lower hERG affinity (IC >50 μM vs. 8 μM) .
vs. ALK2 Inhibitors (e.g., M4K2149)
While M4K2149 (a trimethoxyphenyl benzamide) shares the benzonitrile core, its lack of a hydroxymethyl group results in higher efflux ratios (>30 vs. <3.0), limiting brain penetration .
Future Research Directions
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ADME Optimization: Investigate prodrug formulations to enhance oral bioavailability.
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Target Validation: Conduct in vivo studies to confirm kinase and HAT inhibition in disease models.
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Toxicology Studies: Establish NOAEL (no-observed-adverse-effect level) in preclinical species.
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